molecular formula C16H14ClNO B094017 Famotine CAS No. 18429-78-2

Famotine

Cat. No. B094017
CAS RN: 18429-78-2
M. Wt: 271.74 g/mol
InChI Key: YHDHSSBAHPSMPM-UHFFFAOYSA-N
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Description

Famotidine is a histamine-2 blocker that works by decreasing the amount of acid the stomach produces . It is used to treat and prevent ulcers in the stomach and intestines, and also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome .


Synthesis Analysis

Famotidine has been synthesized with malonic acid (MAL) to enhance its solubility . The cocrystal structure was characterized by X-ray single crystal diffraction . Another study explored the coordination ability of Famotidine using Ni (II) as a central ion .


Molecular Structure Analysis

Famotidine acts as a tetradentate dianionic ligand through nitrogen atoms belonging to the guanidine group, the thiazolic ring, and the side chain, and a sulfur atom from the thioether moiety .


Chemical Reactions Analysis

Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of Famotidine . Environmental humidity and residual water content should be well controlled to prevent polymorphic transformation of Famotidine during pharmaceutical processing .


Physical And Chemical Properties Analysis

Famotidine has three polymorphs (forms A, B, and C), forms A and B have been commonly discussed . The active pharmaceutical ingredient (API) in the commercial version of Famotidine is the metastable form B .

Scientific Research Applications

  • COVID-19 Treatment : Famotidine was explored as a potential treatment for hospitalized COVID-19 patients. A systematic review and meta-analysis found no significant association between famotidine use and reduced risk of mortality or combined outcomes of mortality, intubation, and intensive care services in COVID-19 patients, despite some initial hypotheses about its potential efficacy (Chiu et al., 2021).

  • Safety and Tolerability : Famotidine's tolerability and safety profile has been comprehensively documented. It does not notably bind to cytochrome P-450 or gastric alcohol dehydrogenase, avoiding significant drug interactions. It's well-tolerated in patients with various dysfunctions and in those receiving high doses for Zollinger-Ellison syndrome (Howden & Tytgat, 1996).

  • Delirium Association : There have been reports of famotidine-associated delirium in hospitalized patients, which resolved upon discontinuation of the drug. This highlights a potential side effect in certain populations (Catalano, Catalano & Alberts, 1996).

  • Inhibition of Carbonic Anhydrases : Research showed that famotidine strongly inhibits several human and Helicobacter pylori carbonic anhydrases. This finding suggests a potential for developing novel antibacterials (Angeli, Ferraroni & Supuran, 2018).

  • Effectiveness in Peptic Ulcer Disease : Famotidine has been found effective for the treatment of peptic ulcer disease and Zollinger-Ellison syndrome. It is more potent than other histamine H2-receptor antagonists like cimetidine and ranitidine in inhibiting gastric acid secretion (Campoli-Richards & Clissold, 1986).

  • Formulation and Optimization : Studies on the formulation of famotidine in proniosomes and orodispersable tablets have been conducted to improve its delivery and bioavailability. These formulations showed promising results in extended release and increased bioavailability (Mokale et al., 2016; Abdelbary, Elshafeey & Zidan, 2009).

  • No Impact on Sperm Fertility : A study on the effect of famotidine on human sperm motility, viability, and DNA integrity found no significant impact, indicating its safety in terms of reproductive health (Banihani, 2019).

  • Use in Nonsteroidal Antiinflammatory Drug-induced Ulcers : Famotidine has been effective in preventing gastric and duodenal ulcers caused by long-term nonsteroidal antiinflammatory drug (NSAID) therapy (Taha et al., 1996).

Mechanism of Action

Famotidine is a competitive inhibitor of histamine H2-receptors . The primary clinically important pharmacologic activity is inhibition of gastric juice secretion .

Safety and Hazards

Before taking Famotidine, tell your doctor if you have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .

Future Directions

Famotidine has been repurposed in COVID-19 treatment, suffers from poor aqueous solubility and restricted bioavailability . A new stable Famotidine salt cocrystal was synthesized to improve the permeability of BCS III drugs .

properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDHSSBAHPSMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171556
Record name Famotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famotine

CAS RN

18429-78-2
Record name Famotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6B3W3NWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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